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Compound of Interest

Compound Name: (S,5)-J-113397

Cat. No.: B12416252

(S,S)-J-113397 is a potent, selective, and non-peptidyl antagonist of the Nociceptin/Orphanin
FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor.[1]
Its high affinity and selectivity have established it as an invaluable pharmacological tool for
elucidating the diverse physiological and pathophysiological roles of the N/OFQ system.[1] This
technical guide provides an in-depth overview of the pharmacological properties of (S,S)-J-
113397, detailing its binding characteristics, mechanism of action, in vitro and in vivo functional
activities, and the experimental protocols used for its characterization.

Core Pharmacological Properties

(S,S)-J-113397, with the chemical name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-
piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, was the first small molecule identified as
a highly selective antagonist for the ORL-1 receptor.[2][3] It is the (S,S)-enantiomer of the
racemic mixture J-113397 that exhibits this high-affinity binding.

Mechanism of Action

The primary mechanism of action of (S,S)-J-113397 is competitive antagonism at the ORL-1
receptor.[1][4][5] It binds to the same site as the endogenous ligand N/OFQ, effectively blocking
the receptor and preventing its activation.[1] Functional assays have confirmed that (S,S)-J-
113397 acts as a pure antagonist, demonstrating no intrinsic agonist activity.[1][5]

The ORL-1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gai/o
proteins.[1] Agonist activation of the receptor leads to the inhibition of adenylyl cyclase, which
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in turn reduces intracellular cyclic AMP (CAMP) levels.[1][6] Additionally, the By subunits of the
G protein can modulate ion channels, leading to the activation of G-protein-coupled inwardly
rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium
channels.[1][7] (S,S)-J-113397 blocks these downstream signaling events by preventing the
initial receptor activation by N/OFQ.[1]

Intracellular

Click to download full resolution via product page

ORL-1 Receptor Signaling and Antagonism by (S,S)-J-113397.

Quantitative Pharmacological Data

The binding affinity and functional potency of (S,S)-J-113397 have been extensively
characterized through various in vitro assays. The following tables summarize the key
quantitative data.

Table 1: Receptor Binding Affinity of (S,S)-J-113397
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Ligand Receptor Preparation Radioligand Value (Ki) Reference
(5,9)-J- Human ORL-  CHO cell [BH]Nocicepti
1.8 nM [4]
113397 1 membranes n
(S,5)-J- Mouse ORL- Mouse brain [*H]Nocicepti
1.1 nM [4]
113397 1 membranes n

Table 2: Functional Antagonist Activity of (S,S)-J-113397

Cell
Assay Receptor . . Agonist Value (IC50) Reference
Linel/Tissue
[3°SIGTPyYS Human ORL-
o CHO cells N/OFQ 5.3nM [4]
Binding 1
[3°S]GTPyYS Mouse ORL- )
O Mouse brain N/OFQ 7.6 nM [5]
Binding 1
CAMP Human ORL- Forskolin-
) CHO cells ) 26 nM [6]
Accumulation 1 stimulated
Nociceptin-
induced Human ORL- ) )
o CHO cells Nociceptin pA2 =7.52 [8]
Inhibition of 1
cAMP
Nociceptin-
induced Mouse Colon  Nociceptin pA2 = 8.07 [8]
Contraction
Nociceptin-
) Mouse Vas ] )
induced Nociceptin pA2 =7.85 [8]
o Deferens
Inhibition

Table 3: Selectivity Profile of (S,S)-J-113397 for Human
Opioid Receptors
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Selectivity (fold vs.

Receptor Binding Affinity (Ki) ORL-1) Reference
ORL-1 1.8 nM - [4]
M-opioid 1000 nM ~556 [4]
o-opioid >10,000 nM >5556 [4]
K-opioid 640 nM ~356 [4]

In Vivo Pharmacological Effects

In vivo studies have demonstrated the ability of (S,S)-J-113397 to antagonize the effects of
N/OFQ. When administered subcutaneously, it dose-dependently inhibits the hyperalgesia
induced by intracerebroventricular administration of N/JOFQ in the mouse tail-flick test.[4]
Furthermore, (S,S)-J-113397 has been shown to prevent the development of tolerance to
morphine, suggesting a role for the N/OFQ system in opioid tolerance.[2][9] Studies in rodent
models of Parkinson's disease have also indicated that (S,S)-J-113397 can attenuate
parkinsonian-like symptoms, and its effects are additive with L-DOPA.[10][11]

Detailed Experimental Protocols

The characterization of (S,S)-J-113397 has relied on a variety of well-established in vitro and in

vivo experimental procedures.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of (S,S)-J-113397 for the
ORL-1 receptor.

1. Membrane Preparation:

o Chinese Hamster Ovary (CHO) cells stably expressing the human ORL-1 receptor (CHO-
hORL1) are cultured and harvested.[12]

e The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCI, pH 7.4) and
centrifuged to pellet the cell membranes.[12]
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The membrane pellet is washed and resuspended in a suitable assay buffer.[12]
. Binding Reaction:
The assay is typically performed in a 96-well plate format.

Each well contains the cell membranes, a fixed concentration of a radiolabeled ligand (e.qg.,
[3H]Nociceptin or [*2°1]Tyr4-nociceptin), and varying concentrations of unlabeled (S,S)-J-
113397.[1][8]

The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to allow the
binding to reach equilibrium.[1]

. Separation of Bound and Unbound Ligand:

The reaction is terminated by rapid filtration through glass fiber filters, which trap the
membranes with the bound radioligand.[13]

The filters are washed with ice-cold buffer to remove any unbound radioligand.[14]
. Quantification and Data Analysis:
The radioactivity retained on the filters is measured using a scintillation counter.[13]

The data are analyzed using non-linear regression to determine the IC50 value, which is the
concentration of (S,S)-J-113397 that inhibits 50% of the specific binding of the radioligand.

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
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Workflow for Radioligand Binding Assay.

[*°>S]GTPYS Binding Assay

This functional assay measures the ability of (S,S)-J-113397 to antagonize agonist-induced G
protein activation.

1. Membrane Preparation:
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Membranes from CHO-hORL1 cells are prepared as described for the radioligand binding
assay.[12]

. Binding Reaction:

The assay is conducted in a buffer containing GDP, which maintains the G proteins in an
inactive state.[13]

The membranes are incubated with a fixed concentration of an agonist (N/OFQ) and varying
concentrations of (S,S)-J-113397.[14]

The binding reaction is initiated by the addition of [3°S]GTPyS.[14]
The plate is incubated at 30°C for 60 minutes.[14]
. Separation and Quantification:
The reaction is terminated by rapid filtration through glass fiber filters.[14]
The filters are washed with ice-cold buffer.[14]

The amount of [3*S]GTPyS bound to the G proteins on the membranes is quantified by
scintillation counting.[14]

. Data Analysis:

The antagonistic effect of (S,S)-J-113397 is determined by its ability to inhibit the agonist-
stimulated [3>S]GTPyS binding.[12]

The IC50 value for the inhibition is calculated.

For Schild analysis, concentration-response curves for the agonist are generated in the
presence of different fixed concentrations of (S,S)-J-113397 to determine the pA2 value,
which provides a measure of the antagonist's potency and confirms competitive antagonism.
[4][12]
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Workflow for [3°S]GTPyS Binding Assay.

In Vivo Mouse Tail-Flick Test

This behavioral assay is used to assess the in vivo antagonist activity of (S,S)-J-113397
against N/OFQ-induced hyperalgesia.

1. Animals:
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e Male mice are used for this test.[4]

2. Drug Administration:

e (S,S)-J-113397 is administered subcutaneously (s.c.) at various doses.[4]

o N/OFQ is administered intracerebroventricularly (i.c.v.) to induce hyperalgesia.[4]
3. Behavioral Assessment:

e The tail-flick test is used to measure the nociceptive threshold. A radiant heat source is
focused on the mouse's tail, and the latency to flick the tail away from the heat is recorded.

e Abaseline tail-flick latency is measured before drug administration.

o Following drug administration, the tail-flick latency is measured at specific time points to
assess the effect of the compounds.

4. Data Analysis:

e The data are analyzed to determine if (S,S)-J-113397 can dose-dependently inhibit the
hyperalgesic effect of N/OFQ, which is observed as a decrease in the tail-flick latency.[4]

Conclusion

(S,S)-J-113397 is a highly potent and selective competitive antagonist of the ORL-1 receptor.
Its well-characterized pharmacological profile, both in vitro and in vivo, has made it an essential
tool for investigating the physiological and pathological roles of the N/OFQ-ORL-1 system. The
detailed experimental protocols outlined in this guide provide a framework for the continued
exploration of this important signaling pathway and the development of novel therapeutics
targeting the ORL-1 receptor.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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